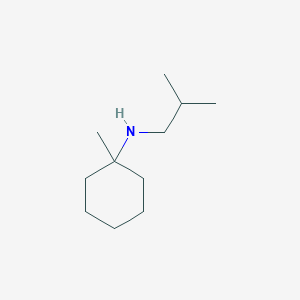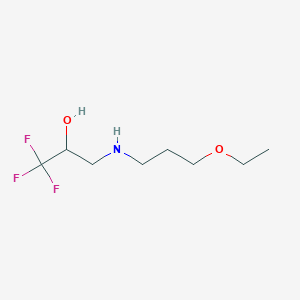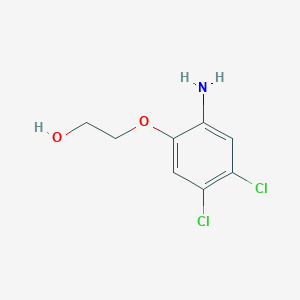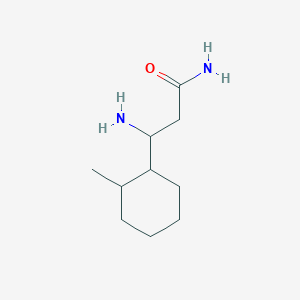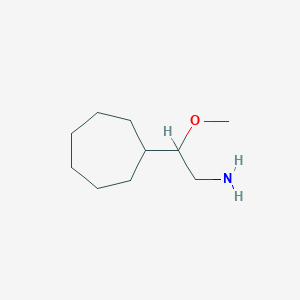
trans-1-(Boc-amino)-2-aminocyclobutane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-(Boc-amino)-2-aminocyclobutane HCl: is a compound that features a cyclobutane ring with two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride (HCl) salt form enhances its stability and solubility. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane derivatives.
Protection of Amino Groups: The amino groups are protected using tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino group.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods: Industrial production methods for trans-1-(Boc-amino)-2-aminocyclobutane HCl involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the Boc group can be achieved using trifluoroacetic acid (TFA) or other mild acids.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Plays a role in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
- Serves as a building block for the synthesis of biologically active peptides.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Employed in the production of fine chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-1-(Boc-amino)-2-aminocyclobutane HCl involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected under mild acidic conditions, allowing the free amino group to participate in further chemical reactions. This selective deprotection is crucial in peptide synthesis, where precise control over functional group reactivity is required .
Comparison with Similar Compounds
trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane: Used in the preparation of kinase inhibitors.
4-(Boc-amino)-1H-1,2,3-triazole-5-carboxylic acids: Utilized in the synthesis of heterocyclic compounds.
Uniqueness: trans-1-(Boc-amino)-2-aminocyclobutane HCl is unique due to its cyclobutane ring structure, which imparts rigidity and conformational constraints. This makes it particularly useful in the synthesis of peptides and other molecules where precise spatial arrangement is crucial.
Properties
Molecular Formula |
C9H19ClN2O2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1 |
InChI Key |
LKVSVLOXMVTZHJ-ZJLYAJKPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13322161.png)
![1-Ethyl-1,7-diazaspiro[4.5]decane](/img/structure/B13322165.png)
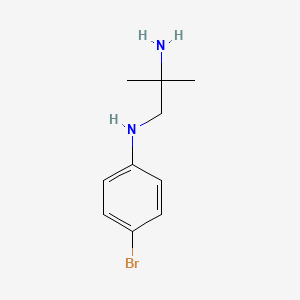
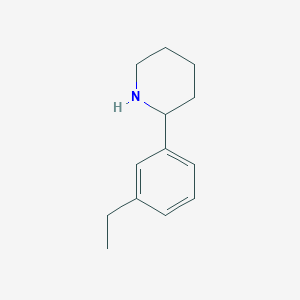
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13322182.png)
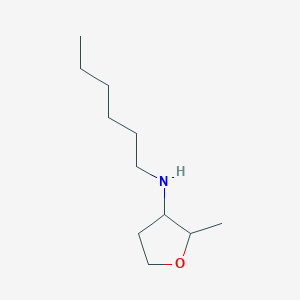
![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL](/img/structure/B13322190.png)
